molecular formula C23H26FNO8 B8017280 Abamine oxalic acid salt

Abamine oxalic acid salt

Cat. No.: B8017280
M. Wt: 463.5 g/mol
InChI Key: PJIDTLUOJLAYQK-FXRZFVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abamine oxalic acid salt is a chemical compound with the molecular formula C21H24FNO4.C2H2O4 . It is known for its role in various scientific research applications, particularly in the field of plant biology. The compound is a derivative of abscisic acid, a plant hormone that plays a crucial role in regulating plant growth and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abamine oxalic acid salt involves the reaction of (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium with oxalic acid. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions: Abamine oxalic acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Abamine oxalic acid salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used to study the effects of abscisic acid on plant growth and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of abamine oxalic acid salt involves its interaction with specific molecular targets in plants. It acts as an inhibitor of abscisic acid biosynthesis, thereby affecting the signaling pathways regulated by this hormone. The compound binds to key enzymes involved in the biosynthesis of abscisic acid, leading to a reduction in its levels and subsequent physiological effects.

Comparison with Similar Compounds

    Abscisic Acid: The parent compound from which abamine oxalic acid salt is derived.

    Nordihydroguaiaretic Acid: Another inhibitor of abscisic acid biosynthesis.

    Quinabactin: A synthetic agonist of abscisic acid receptors.

Comparison: this compound is unique in its ability to selectively inhibit abscisic acid biosynthesis without affecting other pathways. This specificity makes it a valuable tool in plant biology research. Compared to other similar compounds, it offers a distinct mechanism of action and a different set of applications.

Properties

IUPAC Name

[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]-(2-methoxy-2-oxoethyl)azanium;2-hydroxy-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO4.C2H2O4/c1-25-19-11-8-16(13-20(19)26-2)5-4-12-23(15-21(24)27-3)14-17-6-9-18(22)10-7-17;3-1(4)2(5)6/h4-11,13H,12,14-15H2,1-3H3;(H,3,4)(H,5,6)/b5-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIDTLUOJLAYQK-FXRZFVDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC[NH+](CC2=CC=C(C=C2)F)CC(=O)OC)OC.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C[NH+](CC2=CC=C(C=C2)F)CC(=O)OC)OC.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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